![molecular formula C29H24N2O B14317599 2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole CAS No. 111678-02-5](/img/structure/B14317599.png)
2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole is a complex organic compound characterized by the presence of biphenyl groups and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole typically involves the reaction of biphenyl derivatives with hydrazides under specific conditions. The process often includes the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction conditions, including temperature and time, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The biphenyl groups can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction can produce simpler biphenyl compounds.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe in biological assays to investigate cellular processes and interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The biphenyl groups and oxadiazole ring play crucial roles in binding to target molecules, influencing their activity and function. These interactions can modulate various biological processes, making the compound valuable for studying cellular mechanisms and developing new therapeutic strategies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-thiadiazole
- 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-triazole
Uniqueness
Compared to similar compounds, 2-([1,1’-Biphenyl]-4-yl)-5-[3-([1,1’-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring. This ring structure imparts specific electronic and steric characteristics that influence the compound’s reactivity and interactions with other molecules. These unique features make it a valuable tool in various research applications, distinguishing it from other biphenyl derivatives.
Propiedades
Número CAS |
111678-02-5 |
|---|---|
Fórmula molecular |
C29H24N2O |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-(4-phenylphenyl)-5-[3-(4-phenylphenyl)propyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C29H24N2O/c1-3-9-23(10-4-1)25-16-14-22(15-17-25)8-7-13-28-30-31-29(32-28)27-20-18-26(19-21-27)24-11-5-2-6-12-24/h1-6,9-12,14-21H,7-8,13H2 |
Clave InChI |
DLCNZDCXRMLUEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC3=NN=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


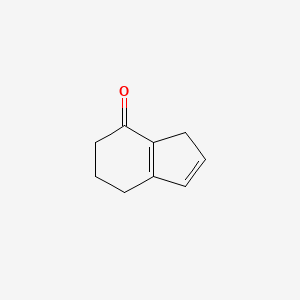
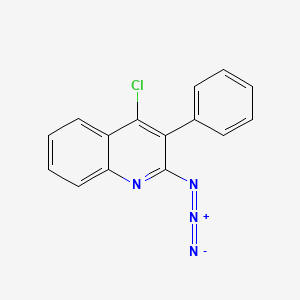
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)

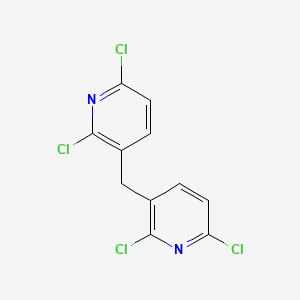
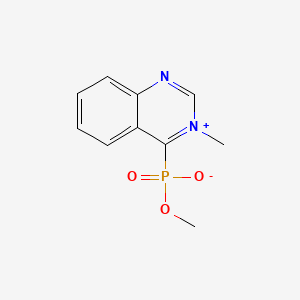
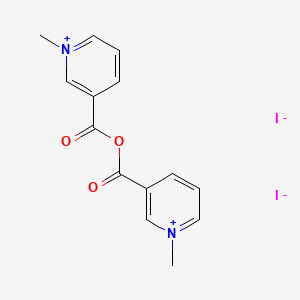
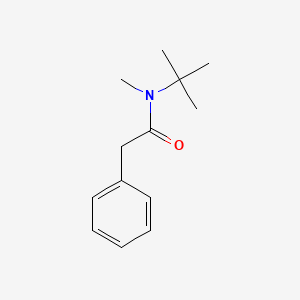

![5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole](/img/structure/B14317575.png)
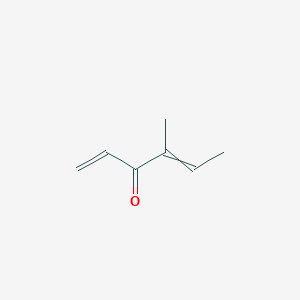
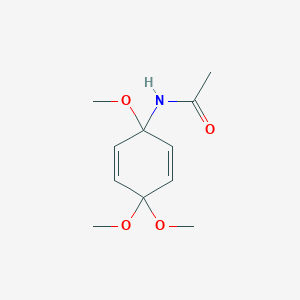
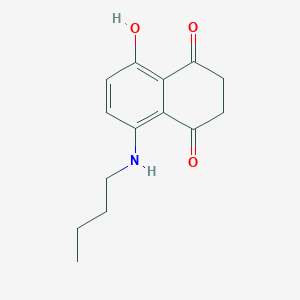
![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)
